molecular formula C32H23BrN2O3 B389086 (3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE

(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE

Cat. No.: B389086
M. Wt: 563.4g/mol
InChI Key: BXJFFIDPKXVBOZ-OOAXWGSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyrrolo[3,4-b]pyrrole core, which is a fused bicyclic system, and is substituted with bromophenyl, methoxybenzylidene, and diphenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of (3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydropyrrolo[3,4-b]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core.

    Substitution Reactions: Introduction of the bromophenyl, methoxybenzylidene, and diphenyl groups through various substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE include other substituted tetrahydropyrrolo[3,4-b]pyrroles These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C32H23BrN2O3

Molecular Weight

563.4g/mol

IUPAC Name

(3Z)-4-(4-bromophenyl)-3-[(4-methoxyphenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

InChI

InChI=1S/C32H23BrN2O3/c1-38-26-18-12-21(13-19-26)20-27-28-29(22-14-16-23(33)17-15-22)34(24-8-4-2-5-9-24)32(37)30(28)35(31(27)36)25-10-6-3-7-11-25/h2-20,29H,1H3/b27-20-

InChI Key

BXJFFIDPKXVBOZ-OOAXWGSJSA-N

SMILES

COC1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6

Origin of Product

United States

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